molecular formula C25H23FN2O4 B10923865 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole

Cat. No.: B10923865
M. Wt: 434.5 g/mol
InChI Key: SXFJRECREJCNAP-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and one 3-fluorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with additional functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3,5-bis(4-methoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole: Contains a different substitution pattern on the phenyl rings, which can influence its chemical and biological properties.

    1-(3-fluorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, potentially altering its solubility and interaction with biological targets.

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23FN2O4

Molecular Weight

434.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)pyrazole

InChI

InChI=1S/C25H23FN2O4/c1-29-22-10-8-16(12-24(22)31-3)20-15-21(17-9-11-23(30-2)25(13-17)32-4)28(27-20)19-7-5-6-18(26)14-19/h5-15H,1-4H3

InChI Key

SXFJRECREJCNAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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